molecular formula C17H20N6O3 B7037132 2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide

2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide

Cat. No.: B7037132
M. Wt: 356.4 g/mol
InChI Key: GJTBJVRUENQFFJ-FZMZJTMJSA-N
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Description

2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, combining features from oxo groups, pyrazole rings, oxolane rings, and pyridine derivatives. It has generated interest due to its potential biological activities and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide typically involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available starting materials such as 1,3,5-trimethylpyrazole, oxolane derivatives, and pyridine derivatives.

  • Formation of Intermediate: : The reaction usually involves the formation of an intermediate oxolane-pyrazole adduct through a nucleophilic substitution reaction.

  • Cyclization: : The intermediate undergoes cyclization under specific conditions to form the imidazo[4,5-b]pyridine core structure.

  • Final Steps: : The final compound is obtained by introducing the oxo and carboxamide groups through specific functionalization reactions.

Industrial Production Methods: The industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes the use of high-throughput synthesis techniques, solvent optimization, and the implementation of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring and the oxolane moiety.

  • Reduction: : Reduction reactions can target the oxo group, converting it into a hydroxyl group under appropriate conditions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Substitution reactions may involve reagents such as halogenating agents or organometallic reagents.

Major Products Formed: The products of these reactions vary depending on the conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or alkyl groups, modifying the compound's properties.

Scientific Research Applications

2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide has several applications across different fields:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: : Its potential as a biological probe allows scientists to study specific biochemical pathways.

  • Medicine: : The compound is being investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: : It may be utilized in the development of novel materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets:

  • Molecular Targets: : Potential targets include enzymes, receptors, and other proteins within biological systems.

  • Pathways Involved: : The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific interactions.

Comparison with Similar Compounds

When compared to other similar compounds, 2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide stands out due to its unique combination of structural features:

  • Similar Compounds

    • 1,3,5-trimethylpyrazole derivatives

    • Oxolane-containing compounds

    • Imidazo[4,5-b]pyridine derivatives

This unique structure grants it specific properties that can be advantageous in certain applications, making it a valuable compound in scientific research.

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Properties

IUPAC Name

2-oxo-N-[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3/c1-8-13(9(2)23(3)22-8)14-11(4-5-26-14)19-16(24)10-6-12-15(18-7-10)21-17(25)20-12/h6-7,11,14H,4-5H2,1-3H3,(H,19,24)(H2,18,20,21,25)/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTBJVRUENQFFJ-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2C(CCO2)NC(=O)C3=CC4=C(NC(=O)N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)NC(=O)C3=CC4=C(NC(=O)N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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